![molecular formula C14H17F2N3O B2588007 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2200001-35-8](/img/structure/B2588007.png)
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexyl group and a pyrazolo[1,5-a]pyrimidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include organometallic reagents, such as Grignard reagents or organolithium compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The following points summarize the findings related to the anticancer activity of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine:
- Inhibition of Kinases : Similar compounds have shown effectiveness against various kinases involved in cancer progression. For instance, certain derivatives have been reported to inhibit Aurora kinases, which play critical roles in cell division and are often overexpressed in cancer cells .
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. Research has highlighted that related pyrazolo compounds exhibited IC50 values indicating significant antiproliferative activity against breast and leukemia cancer cell lines .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications:
- Phosphodiesterase Inhibition : Some derivatives of pyrazolo compounds have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This suggests that this compound could be explored for treating inflammatory diseases .
Case Study 1: Aurora Kinase Inhibition
A study focused on a series of pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the 7-position significantly affected their kinase inhibition profiles. The evaluated compounds showed promising results in inhibiting cell proliferation in K562 leukemia cells.
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The findings indicated an IC50 value of approximately 27.6 μM for a related derivative, highlighting the potential of these compounds in cancer therapy.
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | IC50 Values (μM) | Notes |
---|---|---|---|
Anticancer | Thieno[2,3-d]pyrimidines | 27.6 | Significant cytotoxic effects observed |
Kinase Inhibition | Pyrazolo derivatives | Varies | Effective against Aurora kinases |
Anti-inflammatory | Pyrazolo derivatives | N/A | Potential phosphodiesterase inhibitors |
Mecanismo De Acción
The mechanism of action of 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexanemethanol: Shares the difluorocyclohexyl group but differs in its core structure.
2,5-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the difluorocyclohexyl group, providing a simpler analog for comparison.
Uniqueness
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its difluorocyclohexyl group enhances its stability and lipophilicity, while the pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for further functionalization .
Actividad Biológica
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused with a pyrimidine. Its molecular formula is C13H15F2N3O, and it features a difluorocyclohexyl ether moiety that enhances its pharmacological properties.
Research indicates that this compound primarily acts as an inhibitor of tropomyosin receptor kinase (Trk) family proteins, which are involved in various cellular processes including growth and differentiation. By inhibiting these receptors, the compound may exert anti-cancer effects, particularly in neurotrophic tumor cells.
Antitumor Activity
Studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed IC50 values in the low micromolar range for various cancer types, indicating strong antiproliferative activity.
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Neurotrophic Factor Modulation : It enhances the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.
- Animal Models : In rodent models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss.
Case Studies
Study | Findings |
---|---|
In Vitro Study on Cancer Cell Lines | Demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 µM across multiple lines. |
Rodent Model for Neuroprotection | Showed enhanced BDNF levels and improved cognitive outcomes in models of Alzheimer's disease. |
Pharmacokinetics
The pharmacokinetic profile suggests good oral bioavailability and a favorable half-life, making it a candidate for further development as an oral therapeutic agent.
Propiedades
IUPAC Name |
7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJRVNOHQDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.